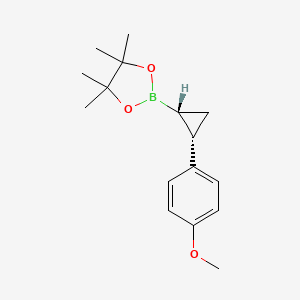![molecular formula C13H19NO2 B15227720 [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine: is an organic compound characterized by a cyclopentoxy group, a methoxy group, and a phenylmethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentoxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Cyclopentoxy)-3-methoxybenzaldehyde or 4-(Cyclopentoxy)-3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to modify physical properties such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Pharmaceuticals: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry:
Coatings: Used in the formulation of specialty coatings and adhesives due to its chemical stability.
Mecanismo De Acción
The mechanism by which [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved include:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and subsequent reactions.
Receptor Modulation: Altering receptor conformation and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- Cyclohexane derivatives
Comparison:
- Unique Structure: The presence of both cyclopentoxy and methoxy groups on the phenyl ring distinguishes [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine from other similar compounds.
- Chemical Properties: The combination of these functional groups imparts unique chemical reactivity and stability.
- Applications: While similar compounds may be used in catalysis or material science, this compound offers distinct advantages in pharmaceutical and agricultural applications due to its bioactivity.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(4-cyclopentyloxy-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 |
Clave InChI |
WNSYOBWPUQEKNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CN)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)
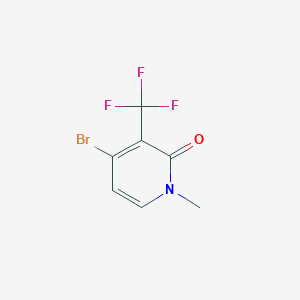
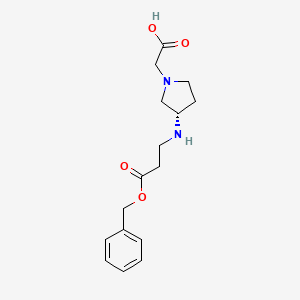

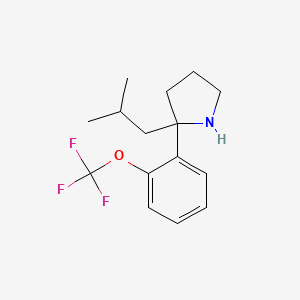
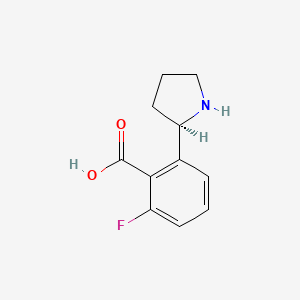
![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)

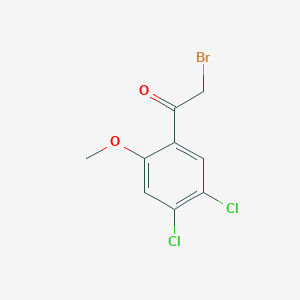
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)

